molecular formula C13H28N2O B1362651 Urea, dodecyl- CAS No. 2158-09-0

Urea, dodecyl-

Cat. No. B1362651
CAS RN: 2158-09-0
M. Wt: 228.37 g/mol
InChI Key: WRNOAELBRPKVHC-UHFFFAOYSA-N
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Description

“Urea, dodecyl-” is a compound with the molecular formula C13H28N2O . It’s a type of urea derivative. Urea itself is a major component of many daily skincare products and is widely used in the treatment of various skin conditions .


Synthesis Analysis

The synthesis of urea involves a chemical reaction process. For instance, one method involves the electrocatalytic synthesis of urea from nitrate and CO2 . Another method involves the reaction between potassium cyanate and ammonium sulfate .


Molecular Structure Analysis

The molecular structure of “Urea, dodecyl-” is complex. It’s known that urea molecules can have different orientations depending on the sign of the charge localized at the surface . The orientation of the urea molecules closely follows the orientation of the neighboring water molecules .


Chemical Reactions Analysis

Urea can undergo various chemical reactions. For example, the reaction between diacetyl monoxime and urea in the presence of sulfuric acid, phosphoric acid, thiosemicarbazide, and ferric chloride produces a chromophore .

Scientific Research Applications

  • Enzyme Renaturation : Dodecyl-urea has been utilized in the reversible denaturation of enzymes, facilitating their reactivation after treatment with detergents like sodium dodecyl sulfate. This process involves incubation in concentrated urea and subsequent removal of the detergent, allowing the renaturation of proteins from urea solution (Weber & Kuter, 1971).

  • Protein Electrophoresis : It plays a role in the electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets, particularly useful in quantitative protein analysis and detection via various methods including autoradiography and immunological procedures (Towbin, Staehelin, & Gordon, 1979).

  • Skin Penetration Enhancement : In dermatological research, dodecyl-urea analogues have been assessed as skin penetration enhancers for certain drugs, improving their permeability through the skin (Williams & Barry, 1989).

  • Proteome Analysis : Dodecyl-urea contributes to the solubilization of the proteome in sodium dodecyl sulfate, which is later exchanged by urea in a process called filter-aided sample preparation (FASP). This method allows for a deeper coverage in proteome analysis (Wiśniewski, Zougman, Nagaraj, & Mann, 2009).

  • Protein Denaturation Protection : It has been found to exhibit a protective effect against the denaturation of serum albumins caused by urea as well as thermal denaturation. This is due to the electrostatic and hydrophobic interactions of dodecyl-urea with proteins (Khan, Chaturvedi, & Khan, 2013).

  • Fish Species Identification : Utilized in the analysis and identification of fish species in both raw and processed samples through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where it helps in achieving species-specific protein patterns (Piñeiro et al., 1999).

  • Epoxy Resin Curing : In materials science, dodecyl-urea has been studied for its effect on the curing of epoxy resins, specifically in the context of using sodium dodecyl sulfate as a denaturant additive (El-Thaher, Mussone, Bressler, & Choi, 2014).

Future Directions

The future directions of “Urea, dodecyl-” research could involve further investigation into its properties and potential applications. For instance, research into therapeutic peptides is one of the hottest topics in pharmaceutical research , and “Urea, dodecyl-” could potentially play a role in this field.

properties

IUPAC Name

dodecylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16/h2-12H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNOAELBRPKVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062222
Record name Urea, dodecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, dodecyl-

CAS RN

2158-09-0
Record name Dodecylurea
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Record name Urea, N-dodecyl-
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Record name Dodecylurea
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Record name Dodecylurea
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Record name Urea, N-dodecyl-
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Record name Urea, dodecyl-
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Record name Dodecylurea
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Synthesis routes and methods I

Procedure details

14.1 g of dodecylamine (0.076 mol) dissolved in 20 ml of chloroform were added dropwise at room temperature with stirring to 100 ml of a solution of 10 g of triethylammonium isocyanate (0.069 mol) in chloroform, prepared according to Example 1. After completion of the addition, the mixture was subsequently stirred at room temperature for 24 hours and heated to reflux for 1 hour. The solvent was evaporated and the residue was recrystallized from chloroform. 9.45 g, i.e. 60% of theory, of dodecylurea were obtained in this way.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
triethylammonium isocyanate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

250 g of urea were continuously introduced into a decomposer in the course of 2 hours. The pyrolysis gases were introduced into a melt of 1200 g of dodecylamine at a temperature of 80 to 90° C. After completion of the reaction, the excess dodecylamine was distilled off in vacuo and the residue was recrystallized from chloroform. 598.9 g, i.e. 63% of theory, of dodecylurea having a melting point of 105 to 107° C were obtained in this way.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
HZ Sheng, RE Martenson, PR Carnegie… - Journal of …, 1988 - Elsevier
… Excellent resolution of a mixture of myelin basic protein (MBP) peptides was achieved by electrophoresis in a polyacrylamide stacking, urea-dodecyl sulphate minislab gel. Following …
Number of citations: 10 www.sciencedirect.com
L Summaria, L Arzadon, P Bernabe… - Journal of Biological …, 1973 - ASBMB
… ) chain derivative in acrylamide gel-urea-dodecyl sulfate electrophoresis. These derivatives … major and minor chains in acrylamide gel-urea-dodecyl sulfate electrophoresis. The cat, dog…
Number of citations: 29 www.jbc.org
CAM Marres, EC Slater - Biochimica et Biophysica Acta (BBA) …, 1977 - Elsevier
… The molecular weights of the other polypeptides have been estimated from their relative mobilities on either dodecyl sulphate gels or 8 M urea-dodecyl sulphate gels as 29 000, 24 000, …
Number of citations: 129 www.sciencedirect.com
ASO Moscofian, CR Silva, C Airoldi - Microporous and mesoporous …, 2008 - Elsevier
… aim of this paper is to report the synthesis of new inorganic–organic nanocomposite obtained from the reaction of magnesium or aluminum ions with the silylating agent [(3-urea-dodecyl…
Number of citations: 22 www.sciencedirect.com
RB Guchhait, EE Zwergel, MD Lane - Journal of Biological Chemistry, 1974 - ASBMB
… sodium dodecyl sulfate and resolved into polypeptide chains of three weight classes (117,000, 129,000, and 139,000 daltons) by polyacrylamide gel electrophoresis in urea-dodecyl …
Number of citations: 34 www.jbc.org
JT Kocal, S Nakai, WD Powrie - Journal of Food Science, 1980 - Wiley Online Library
Tetramethylurea (TMU) was used to delipidate very low density lipoprotein from egg yolk granules [VLDL(MF)] and dissociate the apoproteins into subunits prior to gel electrophoresis. …
Number of citations: 7 ift.onlinelibrary.wiley.com
J Uemura, S Mizushima - Biochimica et Biophysica Acta (BBA) …, 1975 - Elsevier
… Proteins from the outer membrane of Escherichia coli were studied on a ureadodecyl sulfate polyacrylamide gel by electrophoresis. A polyacrylamide gel containing sodium dodecyl …
Number of citations: 104 www.sciencedirect.com
G Roncari, H Zuber - International journal of protein research, 1969 - Wiley Online Library
A thermostable aminopeptidase (AP 1) from homogenates of B. stearothermo‐philus was purified by filtration on Sephadex G‐150, by heat treatment, by chromatography on DEAE …
Number of citations: 170 onlinelibrary.wiley.com
M Wang, WY Dan, JF Li, JF Ding, GQ Zhou… - Applied Mechanics …, 2013 - Trans Tech Publ
nanoAl 2 O 3 has been synthesized by homogeneous precipitation method using dodecyl trimethyl ammonium bromide (DTAB) as surfactant. The as-prepared powder was …
Number of citations: 2 www.scientific.net
AB Marco, D Gindre, K Iliopoulos, S Franco… - Organic & …, 2018 - pubs.rsc.org
… One will note that the conditions reported to synthesize an analogous chromophore devoid of an urea-dodecyl moiety 23 did not allow obtaining target compound 1. Moreover, under …
Number of citations: 8 pubs.rsc.org

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